

Application Notes and Protocols for Boc-Inp-OH

Solution Preparation in Synthesis

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Compound of Interest

Compound Name: *Boc-Inp-OH*

Cat. No.: *B070606*

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Introduction

In the realm of peptide synthesis and medicinal chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, potency, and unique structural conformations. **Boc-Inp-OH**, a synonym for Boc-isonipecotic acid or 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a valuable cyclic amino acid analog. Its rigid piperidine scaffold is utilized to introduce conformational constraints into peptide backbones, a technique often employed in drug design to improve binding affinity and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents commonly used in synthesis, making it well-suited for standard Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).^[1] This document provides detailed protocols for the preparation of **Boc-Inp-OH** solutions and its subsequent use in a typical coupling reaction.

It is important to note that the abbreviation "Inp" can be ambiguous. For clarity, this document focuses on Boc-isonipecotic acid. However, data for another related compound, Boc-L-indoline-2-carboxylic acid, is also provided for reference due to potential naming confusion.

Physicochemical Properties and Data

Quantitative data for **Boc-Inp-OH** and the related compound Boc-L-indoline-2-carboxylic acid are summarized below. This allows for a quick comparison of their key chemical properties.

Table 1: Physicochemical Properties of **Boc-Inp-OH** (Boc-isonipecotic acid)

Property	Value	Reference
Synonyms	1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid	N/A
CAS Number	84358-13-4	N/A
Molecular Formula	C ₁₁ H ₁₉ NO ₄	N/A
Molecular Weight	229.27 g/mol	N/A
Appearance	Solid	N/A

| Application | Boc solid-phase peptide synthesis [\[\[1\]](#) |

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

Property	Value	Reference
Synonyms	Boc-(2S)-indoline carboxylic acid, N-Boc-L-indoline-2-carboxylic acid	[2]
CAS Number	144069-67-0	[2] [3]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[2] [3]
Molecular Weight	263.3 g/mol	[2] [3]
Appearance	Off-white solid	[2]
Purity	≥95-97% (HPLC)	[2] [3]

| Storage | 0-8 °C [\[\[2\]](#) |

Solubility Data

Effective solvation is critical for achieving high coupling efficiency in peptide synthesis.[4][5] The solubility of the protected amino acid dictates the choice of solvent for stock solution preparation. The Boc protecting group generally enhances solubility in organic solvents suitable for peptide synthesis.[6]

Table 3: Solubility Profile of **Boc-Inp-OH** and Related Compounds

Compound	Solvent	Solubility	Concentration	Reference
Boc-Inp-OH	Water	Soluble	-	[7]
	Methanol	Slightly Soluble	-	[7]
	Ethanol	Insoluble	-	[7]
	DMF, DCM, NMP	Generally Soluble*	-	[4]
Boc-L-indoline-2-carboxylic acid	Chloroform (CHCl ₃)	Soluble	c=1.5 (1.5g/100mL)	[2]

| | DMF | Soluble | c=1.5 (1.5g/100mL) |[2] |

*Based on the general solubility of Boc-protected amino acids in common SPPS solvents.

Experimental Protocols

The following protocols provide standardized procedures for preparing **Boc-Inp-OH** solutions and using them in Boc-SPPS workflows.

Protocol 1: Preparation of a 0.5 M Boc-Inp-OH Stock Solution

Objective: To prepare a standardized stock solution of **Boc-Inp-OH** for use in automated or manual solid-phase peptide synthesis.

Materials:

- **Boc-Inp-OH** (Boc-isonipecotic acid)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Analytical balance
- Volumetric flask (e.g., 10 mL or 25 mL)
- Spatula
- Magnetic stirrer and stir bar (optional)
- Ultrasonic bath (optional)
- Argon or Nitrogen gas line (for inert atmosphere)

Procedure:

- Calculate Required Mass: Determine the mass of **Boc-Inp-OH** needed. For 10 mL of a 0.5 M solution:
 - $\text{Mass} = 0.5 \text{ mol/L} * 0.010 \text{ L} * 229.27 \text{ g/mol} = 1.146 \text{ g}$
- Weighing: Accurately weigh the calculated amount of **Boc-Inp-OH** solid using an analytical balance and transfer it into the volumetric flask.
- Dissolution:
 - Add approximately 70-80% of the final volume of DMF to the flask.
 - Stopper the flask and swirl gently to dissolve the solid.
 - If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes or use a magnetic stirrer at room temperature. Gentle warming can be applied if necessary, but avoid excessive heat.
- Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMF to the calibration mark on the volumetric flask.

- Homogenization: Invert the stoppered flask several times to ensure the solution is homogeneous.
- Storage: Store the solution in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if storing for an extended period, and at the recommended temperature (typically 2-8°C) to minimize degradation.

Protocol 2: General Coupling of Boc-Inp-OH in Boc-SPPS

Objective: To covalently link the prepared **Boc-Inp-OH** solution to the N-terminal amine of a resin-bound peptide chain. This protocol assumes a standard Boc-SPPS cycle.

Materials:

- Peptide-resin with a free N-terminal amine (after Boc deprotection and neutralization)
- 0.5 M **Boc-Inp-OH** in DMF (from Protocol 1)
- Coupling Reagent (e.g., HBTU, HATU)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis reaction vessel

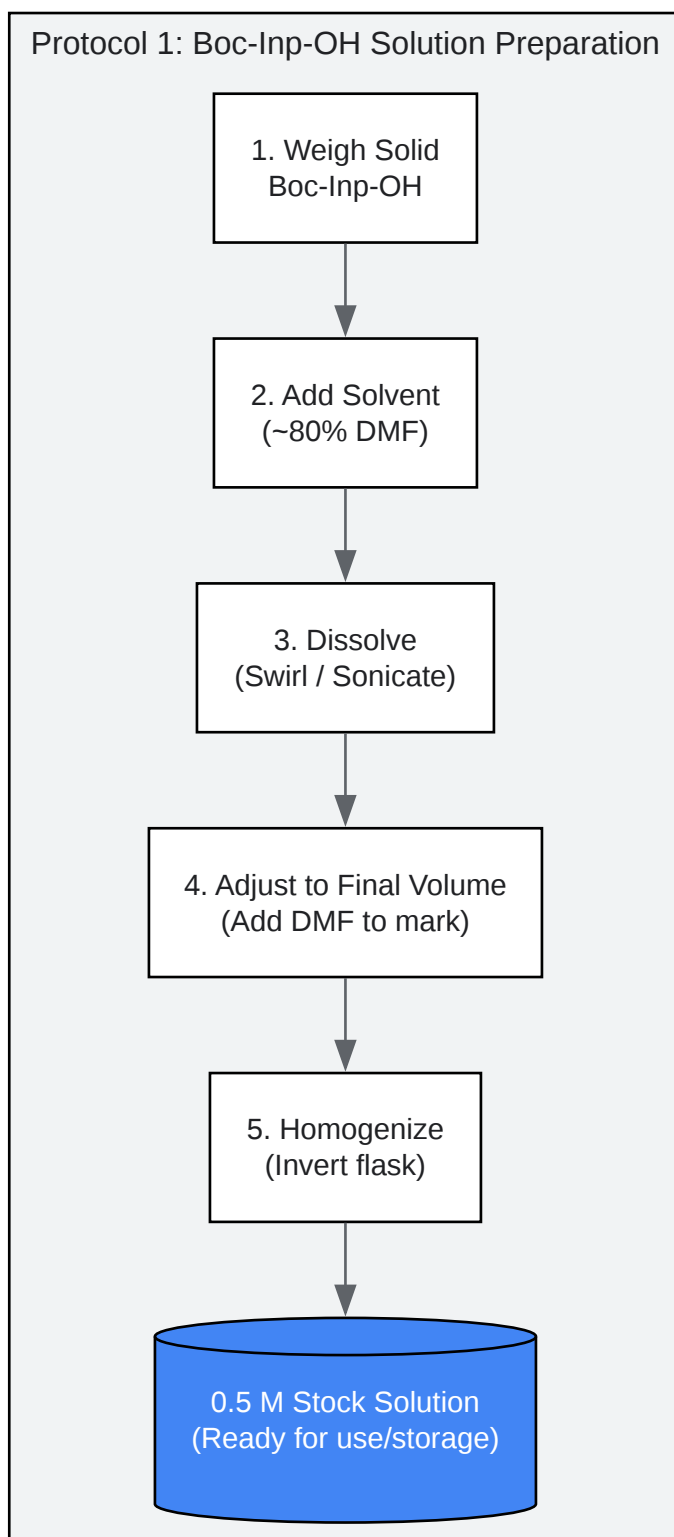
Procedure:

- Resin Preparation:
 - Ensure the Boc protecting group from the preceding amino acid has been removed, typically using 50% Trifluoroacetic Acid (TFA) in DCM.[\[8\]](#)[\[9\]](#)
 - Wash the resin thoroughly with DCM and then DMF to remove residual acid.
 - Neutralize the resulting amine salt using a solution of DIEA in DMF or DCM to generate the free amine nucleophile.[\[9\]](#) Wash the resin again with DMF.

- Activation of **Boc-Inp-OH**:
 - In a separate vessel, prepare the activation mixture immediately before adding it to the resin.
 - For a 0.1 mmol scale synthesis, combine:
 - 4 equivalents of 0.5 M **Boc-Inp-OH** solution (0.8 mL, 0.4 mmol)
 - 3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)
 - 6 equivalents of DIEA (0.6 mmol)
 - Allow the mixture to pre-activate for 1-2 minutes.
- Coupling Reaction:
 - Add the activated **Boc-Inp-OH** mixture to the reaction vessel containing the neutralized peptide-resin.
 - Agitate the mixture using a shaker or nitrogen bubbling for the recommended coupling time (typically 1-2 hours at room temperature).
- Washing:
 - After the coupling period, drain the reaction solution from the vessel.
 - Wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.
- Cycle Completion: The resin is now ready for the next deprotection step in the SPPS cycle. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

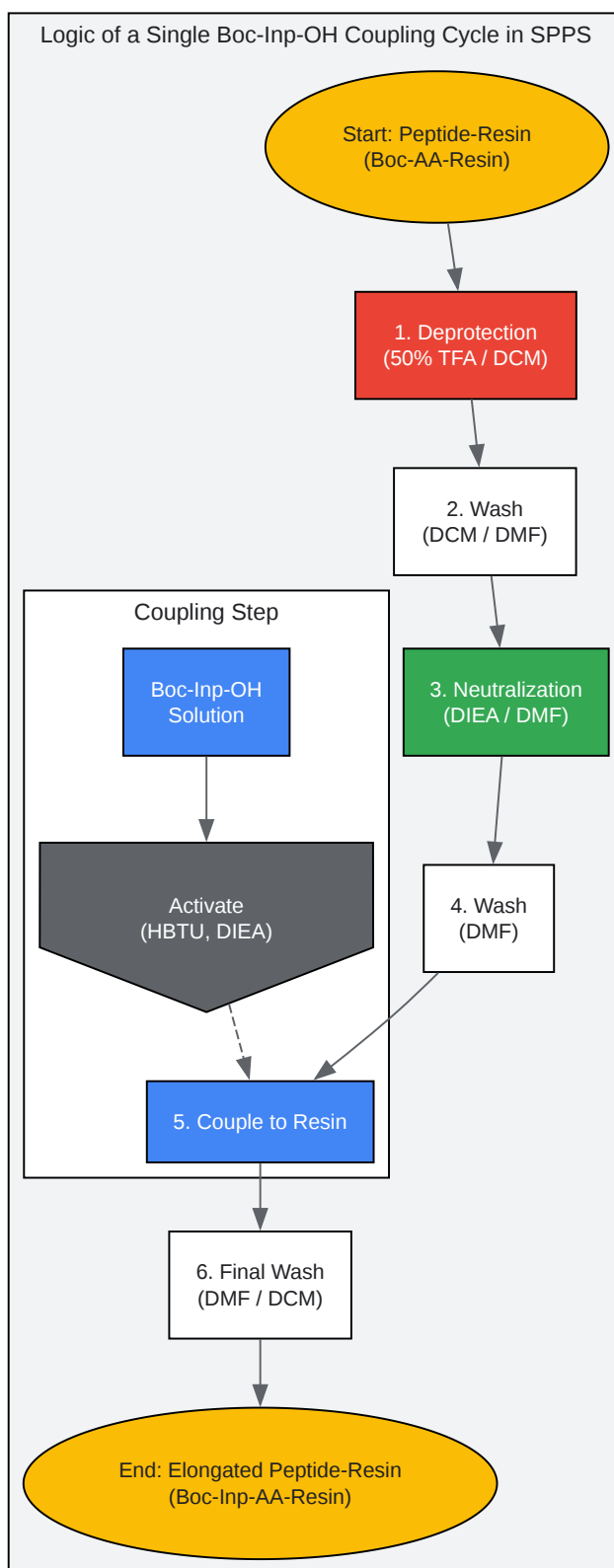
Visualizations: Workflows and Logic Diagrams

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.



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Caption: Workflow for preparing a **Boc-Inp-OH** stock solution.



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Caption: Logical flow of one **Boc-Inp-OH** coupling cycle in SPPS.

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